2,4-DB butyl ester

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The preparation of 2,4-DB butyl ester involves the esterification of 2,4-dichlorophenoxyacetic acid with n-butyl alcohol. The reaction is typically catalyzed by sulfuric acid and carried out in the presence of a solvent. The mixture is refluxed and dehydrated for 2-5 hours until the reaction reaches completion. The product is then purified through a series of steps including pH adjustment, layer separation, and distillation .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction conditions are optimized to achieve high yield and purity, often exceeding 97-99%. The process is designed to be cost-effective and efficient, ensuring that the final product meets the required standards for agricultural use .

Análisis De Reacciones Químicas

Aqueous Hydrolysis

2,4-DB butyl ester undergoes hydrolysis in water, particularly under alkaline conditions, to form 2,4-D acid and butanol. The reaction follows pseudo-first-order kinetics and is pH-dependent:

| pH | Half-Life (t₁/₂) | Major Product | Source |

|---|---|---|---|

| 5 | 99.7 days | 2,4-D acid | |

| 7 | 78.3 days | 2,4-D acid | |

| 9 | 52.2 hours | 2,4-D acid |

In soil, hydrolysis is accelerated due to microbial and enzymatic activity, with a half-life of 26 minutes observed in Mahoon clay soil .

Catalyzed Hydrolysis

Strong acids or bases catalyze ester cleavage:

-

Acid-catalyzed hydrolysis : Generates 2,4-D acid and butanol via protonation of the ester carbonyl .

-

Base-catalyzed saponification : Produces 2,4-D salt and butanol, with heat evolution .

Acid Reactions

Reactivity with strong acids (e.g., H₂SO₄, HNO₃):

-

Exothermic decomposition releases butanol and regenerates 2,4-D acid .

-

Oxidizing acids (e.g., HNO₃) may trigger vigorous reactions, potentially igniting reaction products .

Oxidizing Agents

-

Reactions with peroxides or permanganates yield chlorinated byproducts (e.g., dichlorophenols) and CO₂ .

Thermal Decomposition

Pyrolysis or combustion generates hazardous compounds:

-

Primary products : Hydrogen chloride (HCl), carbon monoxide (CO), and dichlorinated phenols .

-

Secondary products : Trace chlorinated dibenzo-p-dioxins (CDDs), including 2,7-dichlorodibenzo-p-dioxin, formed via self-condensation of chlorophenoxy intermediates .

Alkali Metals and Hydrides

Caustic Solutions

Volatility

Soil Adsorption

-

Rapid hydrolysis in soil limits mobility, with adsorption coefficients (Kd) comparable to 2,4-D acid .

Hazardous Incompatibilities

| Incompatible Materials | Observed Reaction | Source |

|---|---|---|

| Strong oxidizing acids | Vigorous decomposition, ignition risk | |

| Alkali metals | Hydrogen gas evolution, fire hazard | |

| Caustic solutions | Exothermic saponification |

Key Research Findings

-

Catalytic selectivity : Hydrophobic ester formulations (e.g., this compound) exhibit enhanced herbicidal activity due to better cuticle penetration compared to amine salts .

-

Environmental persistence : Hydrolysis predominates in aquatic systems, with half-lives ranging from hours (pH 9) to months (pH 5) .

Aplicaciones Científicas De Investigación

Agricultural Applications

2,4-DB butyl ester is predominantly used for controlling broadleaf weeds in cereal crops such as wheat, oats, barley, and maize. It is effective in both pre-emergent and post-emergent applications. The compound is particularly beneficial in the following areas:

- Cereal Crops : Used extensively in wheat and barley to manage weed populations.

- Pasture Management : Effective for maintaining pasture health by controlling unwanted broadleaf species.

- Non-Crop Areas : Employed in industrial sites and along roadsides to manage weed growth without harming surrounding vegetation .

Toxicological Concerns

The use of this compound raises several environmental concerns due to its potential toxicity to non-target organisms:

- Aquatic Toxicity : Studies indicate that the ester formulations pose risks to aquatic life, particularly fish and invertebrates. Risk assessments have shown that acute exposure can lead to significant adverse effects on aquatic ecosystems .

- Terrestrial Effects : The herbicide has been found to affect non-target terrestrial plants, necessitating careful application practices to mitigate drift and runoff .

Risk Mitigation Strategies

To address these concerns, regulatory bodies recommend specific application techniques:

- Maintaining buffer zones between treated areas and water bodies.

- Utilizing appropriate droplet sizes during aerial applications to minimize drift .

Neurobehavioral Effects

Research has explored the neurobehavioral effects of this compound on animal models. Notably:

- Studies on rats indicated that repeated exposure led to alterations in locomotor activity and other behavioral changes. However, tolerance developed over time with continued exposure .

- The compound's interaction with other substances like n-butanol revealed complex toxicological dynamics that warrant further investigation.

Case Study 1: Efficacy in Cereal Crops

A field trial demonstrated that applying this compound at rates between 0.28 to 2.3 kg/ha effectively controlled broadleaf weeds in wheat without adversely affecting crop yield. This study highlighted the herbicide's role in integrated weed management strategies.

Case Study 2: Environmental Assessment

A comprehensive environmental assessment focused on the risks associated with 2,4-D esters revealed that while the compound is effective for weed control, its application must be carefully managed to prevent ecological harm. The assessment included modeling potential exposure scenarios and recommended practices for safe use .

Data Summary Table

| Application Area | Target Weeds | Application Rate (kg/ha) | Environmental Concerns |

|---|---|---|---|

| Cereal Crops | Broadleaf Weeds | 0.28 - 2.3 | Aquatic toxicity |

| Pasture Management | Various Broadleaf Weeds | Variable | Non-target plant effects |

| Non-Crop Areas | General Weed Control | Variable | Drift and runoff risks |

Mecanismo De Acción

The herbicidal activity of 2,4-DB butyl ester is primarily due to its ability to mimic natural plant hormones known as auxins. When absorbed by plants, the compound disrupts normal cell growth and division, leading to uncontrolled growth and eventual plant death. The molecular targets include auxin receptors and related signaling pathways .

Comparación Con Compuestos Similares

2,4-DB butyl ester is often compared with other phenoxy herbicides such as:

2,4-D butyl ester: Similar in structure and function but differs in the length of the alkyl chain.

2,4-D ethylhexyl ester: Known for its higher efficacy and lower volatility compared to butyl esters.

2,4-D methyl ester: Less commonly used due to its higher volatility and lower efficacy.

The uniqueness of this compound lies in its balance between efficacy and environmental stability, making it a preferred choice for certain agricultural applications .

Actividad Biológica

2,4-DB butyl ester, a derivative of 2,4-dichlorophenoxyacetic acid (2,4-D), is primarily used as a herbicide and plant growth regulator. Its biological activity has garnered attention due to its selective action on broadleaf plants, making it valuable in agricultural practices. This article explores the biological activity of this compound, including its mechanisms of action, environmental interactions, and toxicological effects.

This compound functions by mimicking the natural plant hormone auxin. Upon application, it is absorbed through the leaves and roots of target plants, leading to uncontrolled growth and eventual death. This herbicidal action is characterized by:

- Growth Regulation : It promotes abnormal growth patterns in susceptible plants.

- Selective Toxicity : The compound selectively affects broadleaf species while leaving grasses largely unharmed .

Mobility and Persistence

Studies indicate that the mobility of this compound in soil is relatively low compared to its acid form. Its persistence in the environment is influenced by various factors including soil type and microbial activity. For instance:

| Soil Type | Mobility of this compound |

|---|---|

| Mississippi | Low |

| Washington | Moderate |

| Wyoming | High |

The ester form tends to be less mobile than the acid form, which can affect its environmental impact and efficacy as a herbicide .

Biodegradation

Microorganisms play a crucial role in the biodegradation of this compound. Enzymatic processes facilitate its breakdown in soil environments. Research shows that specific bacterial strains possess genes that enhance the degradation of this compound, contributing to its reduced persistence in soils .

Health Effects

Toxicological studies have assessed the health risks associated with exposure to this compound. Long-term studies involving animal models have shown varying results regarding cancer risks:

- Animal Studies : In male Fisher 344 rats, no significant increase in tumor incidence was observed with long-term exposure to this compound at various doses .

- Human Studies : Epidemiological studies have reported mixed findings regarding cancer risks among agricultural workers exposed to 2,4-D compounds. Some studies suggest an increased risk for certain cancers with high exposure levels .

Metabolism

Research indicates that after administration in rats, only minor metabolites of this compound were detected in urine (less than 2% of the administered dose), suggesting limited systemic absorption and rapid metabolism .

Case Studies

- Agricultural Impact Study : A study conducted on the effects of this compound on crop yield demonstrated a significant reduction in broadleaf weed populations without adversely affecting cereal crops. This highlights its effectiveness as a selective herbicide.

- Ecotoxicology Assessment : An ecotoxicological assessment showed that while this compound poses acute risks to aquatic organisms at high concentrations, its chronic risk is considered low due to rapid degradation and low persistence in aquatic environments .

Propiedades

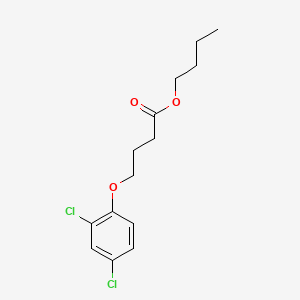

IUPAC Name |

butyl 4-(2,4-dichlorophenoxy)butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18Cl2O3/c1-2-3-8-19-14(17)5-4-9-18-13-7-6-11(15)10-12(13)16/h6-7,10H,2-5,8-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXXKVXJYFVAQBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)CCCOC1=C(C=C(C=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18Cl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0041355 | |

| Record name | 2,4-DB-butyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0041355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6753-24-8 | |

| Record name | 2,4-DB butyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6753-24-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-DB-butyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006753248 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-DB-butyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0041355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butyl 4-(2,4-dichlorophenoxy)butyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.104 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-DB BUTYL ESTER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/99664X4065 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.